molecular formula C21H24N4O B2746675 N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide CAS No. 1240955-52-5

N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide

Cat. No.: B2746675
CAS No.: 1240955-52-5
M. Wt: 348.45
InChI Key: XTGWDHZABKKMOL-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a cyano group, a cyclopropyl group, and a substituted acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclopropyl group: Starting from a suitable precursor, a cyclopropyl group can be introduced through cyclopropanation reactions.

    Introduction of the cyano group: The cyano group can be added using reagents such as cyanogen bromide or sodium cyanide under appropriate conditions.

    Formation of the acetamide moiety: The acetamide group can be synthesized through acylation reactions involving acetic anhydride or acetyl chloride.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide: can be compared with other cyano-substituted acetamides or cyclopropyl-containing compounds.

    This compound: may have unique properties due to the presence of both the cyano and cyclopropyl groups, which can influence its reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-(N-methylanilino)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-21(15-22,16-12-13-16)24-20(26)14-23-18-10-6-7-11-19(18)25(2)17-8-4-3-5-9-17/h3-11,16,23H,12-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWDHZABKKMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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